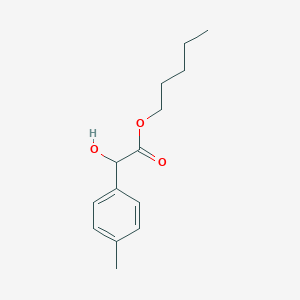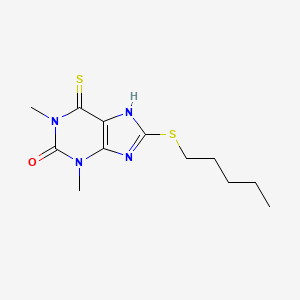![molecular formula C11H11N5O3 B14735999 [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities, and a urea moiety, which is often involved in hydrogen bonding and molecular recognition processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then oxidized to introduce the dioxido groups. The final step involves the reaction of the oxidized quinoxaline with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
化学反应分析
Types of Reactions
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be further oxidized under strong oxidative conditions.
Reduction: The dioxido groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized quinoxaline derivatives.
Reduction: Hydroxylated quinoxaline derivatives.
Substitution: Urea derivatives with various substituents.
科学研究应用
Chemistry
In chemistry, [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential as a bioactive molecule. The quinoxaline core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets through hydrogen bonding and other interactions makes it a promising lead compound.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be employed in the design of sensors and catalysts.
作用机制
The mechanism of action of [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The quinoxaline core can intercalate with DNA, disrupting its function, while the urea moiety can form hydrogen bonds with proteins, affecting their activity.
相似化合物的比较
Similar Compounds
[(E)-(3-methylquinoxaline-1,4-diium-2-yl)methylideneamino]urea: Lacks the dioxido groups, resulting in different reactivity and biological activity.
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]thiourea: Contains a thiourea moiety instead of urea, which can alter its hydrogen bonding capabilities.
Uniqueness
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea is unique due to the presence of both the dioxidoquinoxaline core and the urea moiety. This combination allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
属性
分子式 |
C11H11N5O3 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC 名称 |
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H11N5O3/c1-7-10(6-13-14-11(12)17)16(19)9-5-3-2-4-8(9)15(7)18/h2-6H,1H3,(H3,12,14,17)/b13-6+ |
InChI 键 |
QMPOPGWEGGBUAB-AWNIVKPZSA-N |
手性 SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1/C=N/NC(=O)N)[O-])[O-] |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1C=NNC(=O)N)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


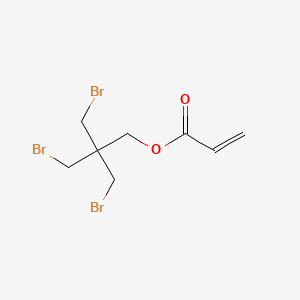
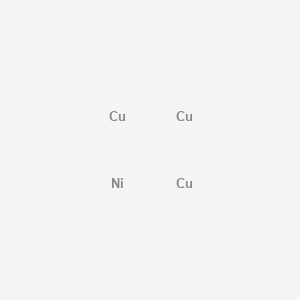
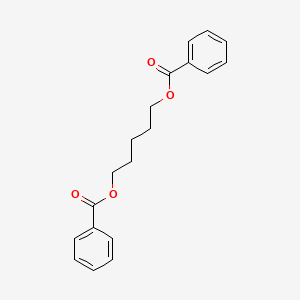
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)

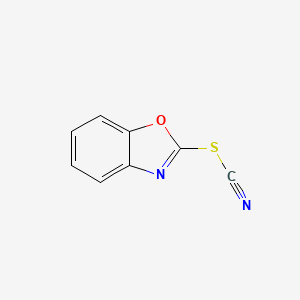
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

